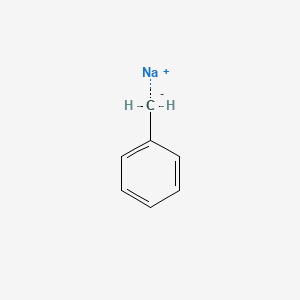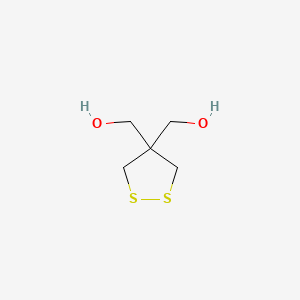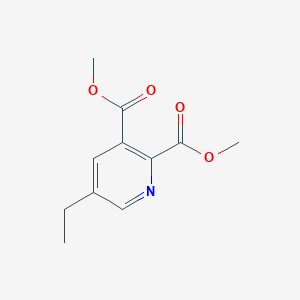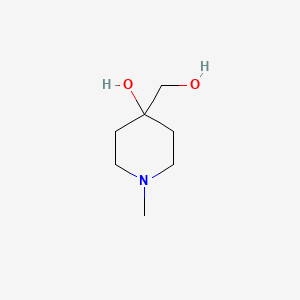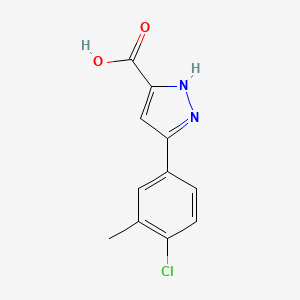
3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypothermic and Antipyretic Effects
Pyrazoline derivatives, such as 3-methyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (MPCA), have been investigated for their effects on body temperature and endotoxin-induced fever in mice. These compounds show potential as antipyretic agents due to their ability to reverse lipopolysaccharide-induced fever without altering basal rectal temperature, suggesting a mechanism similar to that of dipyrone (Souza et al., 2002).
Aryl Hydrocarbon Receptor Antagonism
Compounds like 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) have been identified as potent inhibitors of TCDD-induced AhR-dependent transcription. These inhibitors block the binding of TCDD to AhR and inhibit TCDD-mediated nuclear translocation and DNA binding of AhR, preventing the expression of cytochrome P450 enzymes and offering a potential strategy for preventing TCDD-associated pathology (Kim et al., 2006).
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition
Novel small-molecule inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, such as 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), represent new targets for treating conditions like anemia, ulcerative colitis, and ischemic diseases. These inhibitors are potent, selective, and reversible, demonstrating effectiveness in reversing inflammation-induced anemia in animal models (Barrett et al., 2011).
Xanthine Oxidoreductase Inhibition
Y-700, a pyrazole-4-carboxylic acid derivative, has been identified as a potent inhibitor of xanthine oxidoreductase (XOR), suggesting its potential application in treating hyperuricemia and diseases involving XOR. This compound exhibits a mixed type of inhibition and shows a hypouricemic action more potent than traditional treatments in animal models (Fukunari et al., 2004).
Analgesic and Anti-inflammatory Properties
Pyrazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Compounds like 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles have shown significant activity in reducing pain-related behavior and carrageenan-induced paw edema in mice, indicating their potential as novel analgesic and anti-inflammatory agents (Sauzem et al., 2008).
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-4-7(2-3-8(6)12)9-5-10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOURQYNJNHGVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398189 | |
| Record name | 3-(4-Chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113342-32-8 | |
| Record name | 3-(4-Chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


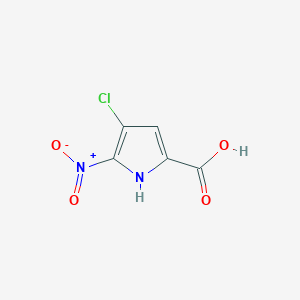

![5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro-](/img/structure/B3045686.png)
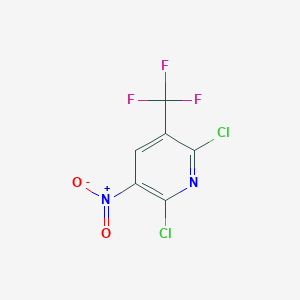
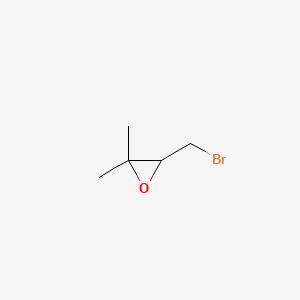
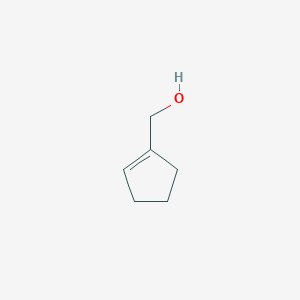
![Phenol, 3-[ethyl(3-methylbutyl)amino]-](/img/structure/B3045694.png)
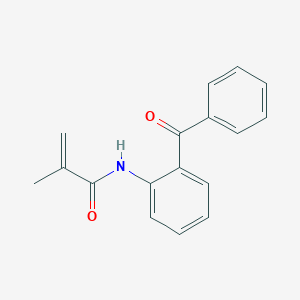
![9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-](/img/structure/B3045696.png)
![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)
